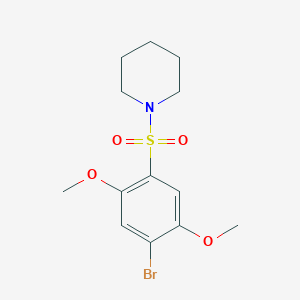
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)piperidine, also known as BDMBP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BDMBP is a piperidine derivative that has been synthesized through a multi-step process involving the reaction of piperidine with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride.
Wirkmechanismus
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)piperidine has been shown to selectively block certain ion channels in the brain, including the voltage-gated sodium channels and the N-methyl-D-aspartate (NMDA) receptors. By blocking these channels, this compound can modulate the activity of neurons in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. In animal studies, this compound has been shown to reduce pain and inflammation, protect against neuronal damage, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)piperidine has several advantages for lab experiments, including its high selectivity for certain ion channels and its potential as a starting point for the development of new drugs. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)piperidine, including:
1. Developing new compounds based on this compound for the treatment of pain, inflammation, and neurological disorders.
2. Investigating the potential of this compound as a tool for studying ion channels in the brain.
3. Exploring the potential of this compound as a starting point for the development of new drugs targeting specific ion channels.
4. Studying the pharmacokinetics and pharmacodynamics of this compound to better understand its potential therapeutic effects.
5. Investigating the potential of this compound as a therapeutic agent for other diseases, such as cancer and autoimmune disorders.
Conclusion
In conclusion, this compound is a piperidine derivative that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized through a multi-step process involving the reaction of piperidine with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride. This compound has been studied for its potential applications in medicinal chemistry, neuroscience, and drug discovery. This compound selectively blocks certain ion channels in the brain, leading to potential therapeutic effects. This compound has several advantages for lab experiments, but also has limitations. There are several potential future directions for research on this compound, including the development of new compounds based on this compound and investigating its potential as a tool for studying ion channels in the brain.
Synthesemethoden
The synthesis of 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)piperidine is a multi-step process that involves the reaction of piperidine with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)piperidine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel compounds with potential pharmaceutical properties. In neuroscience, this compound has been studied for its potential as a tool for investigating the function of ion channels in the brain. In drug discovery, this compound has been used as a starting point for the development of new drugs targeting specific ion channels.
Eigenschaften
Molekularformel |
C13H18BrNO4S |
|---|---|
Molekulargewicht |
364.26 g/mol |
IUPAC-Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18BrNO4S/c1-18-11-9-13(12(19-2)8-10(11)14)20(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
LHEUXZPVBVHRNU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCCCC2 |
Kanonische SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



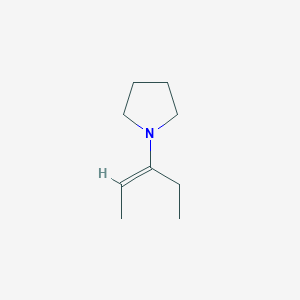
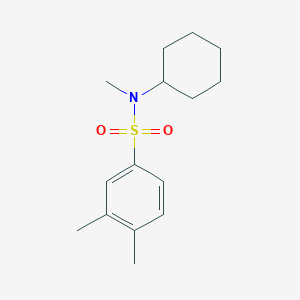


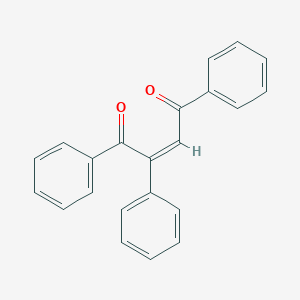
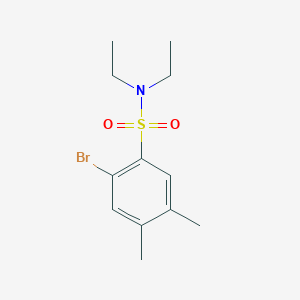




![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)


